6-Fluoroquinolin-2-amine

Vue d'ensemble

Description

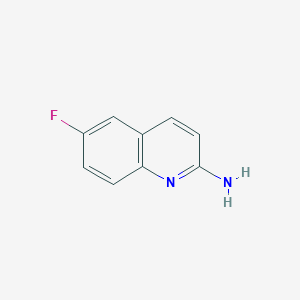

6-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, characterized by the presence of a fluorine atom at the 6th position and an amine group at the 2nd position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring, followed by the introduction of an amine group. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine atom is introduced into the quinoline ring using a fluorinating agent such as Selectfluor. The amine group can then be introduced via a reduction reaction using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity .

Analyse Des Réactions Chimiques

Acylation Reactions

Primary aromatic amines like 6-fluoroquinolin-2-amine undergo acylation with acid chlorides or anhydrides to form stable amides. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

Example Reaction:

Conditions:

-

Reagents: Acetyl chloride (AcCl), acetic anhydride

-

Solvent: Dichloromethane or THF

-

Base: Pyridine or triethylamine (to neutralize HCl)

Oxidation Reactions

The amine group can be oxidized to nitro or nitroso derivatives under controlled conditions. Fluorinated quinolines are generally resistant to ring oxidation due to fluorine’s electron-withdrawing effects, preserving the heterocyclic structure .

Key Pathways:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO₄ (acidic) | Nitrosoquinoline derivative | 60–80°C, H₂SO₄ catalyst |

| H₂O₂ | Oxidative dimerization | Room temperature, basic pH |

Reduction Reactions

Selective reduction of the quinoline ring or functional groups is achievable:

-

Catalytic Hydrogenation: Reduces the aromatic ring to a tetrahydroquinoline derivative using Pd/C or Raney Ni .

-

LiAlH₄: Converts amides (post-acylation) to secondary amines.

Example:

Coupling Reactions

Primary amines participate in deaminative cross-coupling to form unsymmetric secondary amines. A ruthenium-based catalytic system (e.g., Ru(p-cymene)Cl₂) enables chemoselective C–N bond formation :

General Reaction:

Substrate Scope for this compound:

| Partner Amine | Product | Yield |

|---|---|---|

| Benzylamine | N-(6-Fluoroquinolin-2-yl)-benzylamine | 78% |

| Cyclohexylamine | N-(6-Fluoroquinolin-2-yl)-cyclohexylamine | 65% |

Conditions: Chlorobenzene, 130°C, 16 hours.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atom at the 6-position is susceptible to displacement by strong nucleophiles (e.g., amines, thiols) under basic conditions:

Reaction Mechanism:

-

Deprotonation of the nucleophile (Nu⁻).

-

Attack on the electron-deficient C-6 position.

-

Fluoride ion elimination.

Example:

Factors Influencing Reactivity:

-

Electron Deficiency: Enhanced by the quinoline ring’s π-deficient nature.

-

Leaving Group Ability: Fluorine’s high electronegativity facilitates displacement.

Diazotization and Subsequent Reactions

The primary amine can be diazotized to form diazonium salts, enabling Sandmeyer reactions or azo coupling:

Steps:

-

Diazotization with NaNO₂/HCl at 0–5°C.

-

Reaction with CuCN/KCN to introduce cyano groups.

Application: Synthesis of this compound derivatives with varied substituents for biological testing.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Product | Yield Range |

|---|---|---|---|

| Acylation | AcCl, pyridine, 25°C | N-Acyl derivatives | 70–90% |

| SₙAr | KNH₂, NH₃(l), −33°C | 6-Substituted quinolines | 50–85% |

| Reductive Amination | Aldehyde, NaBH₃CN, MeOH | Secondary amines | 60–75% |

| Oxidative Coupling | H₂O₂, Fe³⁺ catalyst | Dimers/quinoline N-oxides | 40–65% |

This compound’s versatility in forming amides, secondary amines, and substituted quinolines underscores its utility in medicinal chemistry and materials science. Controlled functionalization at the 2- and 6-positions allows precise modulation of electronic and steric properties for targeted applications .

Applications De Recherche Scientifique

6-Fluoroquinolin-2-amine has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 6-Fluoroquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antibacterial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of DNA strand breaks, ultimately causing bacterial cell death . The compound’s unique structure allows it to selectively target bacterial enzymes without affecting mammalian cells .

Comparaison Avec Des Composés Similaires

- 6-Fluoroquinolin-2-carboxylic acid

- 6-Fluoroquinolin-2-ol

- 6-Fluoroquinolin-2-thiol

Comparison: 6-Fluoroquinolin-2-amine stands out due to its amine group, which imparts unique chemical reactivity and biological activity. Compared to 6-Fluoroquinolin-2-carboxylic acid, which has a carboxyl group, the amine group in this compound allows for different types of chemical modifications and interactions with biological targets. Similarly, 6-Fluoroquinolin-2-ol and 6-Fluoroquinolin-2-thiol have hydroxyl and thiol groups, respectively, which confer different properties and applications .

Activité Biologique

Overview

6-Fluoroquinolin-2-amine is a fluorinated derivative of quinoline, notable for its unique chemical structure that includes a fluorine atom at the 6th position and an amine group at the 2nd position of the quinoline ring. This compound exhibits significant biological activity, particularly as an antibacterial agent due to its interaction with bacterial DNA gyrase, a key enzyme involved in DNA replication.

Target Enzyme:

The primary target of this compound is bacterial DNA gyrase. By inhibiting this enzyme, the compound disrupts the DNA replication process in bacteria, leading to cell death.

Mode of Action:

The inhibition occurs through the formation of a stable complex between the drug and the enzyme-DNA complex, preventing the necessary supercoiling of DNA required for replication and transcription. This mechanism is similar to that of other fluoroquinolones, enhancing its potential as an antibiotic.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption: Well absorbed from the gastrointestinal tract.

- Distribution: Widely distributed in body tissues.

- Metabolism: Primarily metabolized in the liver.

- Excretion: Excreted via the kidneys, which is crucial for understanding dosing regimens.

Biological Activity Data

The biological activity of this compound has been evaluated through various studies. Below is a summary of findings related to its antibacterial efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli (E. coli) | 0.25 | |

| Klebsiella pneumoniae | 0.5 | |

| Pseudomonas aeruginosa | 1 |

Case Studies and Research Findings

- Antibacterial Activity Study : A study demonstrated that this compound exhibited enhanced activity against wild-type strains of E. coli and K. pneumoniae when compared to non-fluorinated analogs. The addition of a fluorine atom significantly improved the compound's potency, with MIC values indicating effective inhibition at low concentrations .

- Optimization Research : Further research focused on optimizing substitutions at various positions on the quinoline scaffold, revealing that modifications could lead to improved efficacy against resistant bacterial strains. For instance, alterations in side chains resulted in up to an eight-fold increase in antibacterial activity .

- In Vivo Efficacy : In animal models, compounds structurally related to this compound showed promising results in reducing bacterial load and improving survival rates in infected subjects, reinforcing its potential for clinical application .

Propriétés

IUPAC Name |

6-fluoroquinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSROYDXRWJWKRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)N)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464662 | |

| Record name | 6-fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791626-57-8 | |

| Record name | 6-fluoroquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.